[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMCRNKGYGTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amination and Dimethylamination
A widely reported strategy involves regioselective displacement of halogen atoms on dichloropurine scaffolds:
Step 1: Synthesis of 2-Chloro-6-iodo-9H-purine
- Procedure : 2,6-Dichloropurine is treated with NaI in DMF at 80°C for 12 hr, selectively replacing the 6-chloro group with iodine (yield: 72%).
Step 2: Introduction of Dimethylamino Group
- Reagents : Dimethylamine (40% aq.), CuI, K$$2$$CO$$3$$, DMF, 100°C, 24 hr.
- Mechanism : Ullmann-type coupling facilitates C-N bond formation, yielding 2-chloro-6-(dimethylamino)-9H-purine.
- Yield : 58% after column chromatography (hexane/EtOAc 4:1).
Step 3: Amination at Position 2
- Conditions : NH$$_3$$ (7N in MeOH), sealed tube, 120°C, 48 hr.
- Challenges : Competing hydrolysis requires strict anhydrous conditions.
Step 4: N9 Alkylation with Bromoacetic Acid
One-Pot Dimethylamination-Amination
Recent patents describe improved efficiency through Pd-catalyzed borylation followed by amination:
- Miyaura Borylation : 2,6-Dichloropurine + Bis(pinacolato)diboron, Pd(dppf)Cl$$_2$$, KOAc, dioxane, 80°C, 12 hr.
- Suzuki Coupling : Introduce dimethylamino via B$$2$$(pin)$$2$$-mediated coupling with N,N-dimethylamine-borane complex.
- Selective Chlorine Replacement : NH$$_3$$/MeOH at 100°C for 24 hr.
Advantages :
Protecting Group Strategies for N9 Alkylation
Direct alkylation of purines often suffers from poor regioselectivity. The benzyloxycarbonyl (Cbz) protection method addresses this:
- Protection : Treat 2-amino-6-(dimethylamino)purine with Cbz-Cl (2 eq), Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C → RT, 2 hr.
- Alkylation : Cbz-protected purine + ethyl bromoacetate, NaH, DMF, 0°C → 40°C, 4 hr.
- Deprotection : H$$_2$$/Pd-C (10%), MeOH, 6 hr.
- Hydrolysis : 2M NaOH, EtOH/H$$_2$$O (1:1), reflux 2 hr.
Key Data :
- N9 selectivity increases from 63% to 89% with Cbz protection.
- Final hydrolysis achieves >95% conversion to acetic acid.
Alternative Routes via Guanine Derivatives
Modified Hoheisel Method
Guanine serves as a low-cost starting material despite challenging reactivity:
- Nitration : HNO$$3$$/H$$2$$SO$$4$$ at −10°C introduces NO$$2$$ at C6.
- Reductive Methylation : H$$2$$/Ra-Ni, (CH$$3$$)$$_2$$NH, EtOH, 50 psi, 24 hr.
- N9 Functionalization : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach ethyl glycolate.
- Saponification : 6M HCl, 110°C, 5 hr.
Limitations :
- 34% overall yield due to guanine’s poor solubility.
- Requires rigorous purification via ion-exchange chromatography.
Analytical Characterization
Critical quality control parameters for the target compound:
Scale-Up Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction outcome and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the purine ring.
Scientific Research Applications
Chemistry
- Building Block for Pharmaceuticals: This compound serves as a crucial intermediate in synthesizing more complex molecules, particularly in drug development aimed at targeting specific biological pathways.
Biology
- Enzyme Inhibition Studies: Research has indicated that it may act as an enzyme inhibitor, particularly in purine metabolism. By inhibiting enzymes involved in nucleotide synthesis, the compound could affect cellular proliferation.
Medicine
- Antiviral Properties: Preliminary studies suggest potential therapeutic effects against viral infections. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity.
- Anti-Cancer Research: Investigations are ongoing into its efficacy in cancer treatment, focusing on its ability to disrupt nucleotide synthesis in rapidly dividing cells.
Industry
- Material Development: The compound is utilized in developing novel materials with specific chemical properties. Its versatility allows for applications in creating polymers and coatings with enhanced performance characteristics.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Impact |
|---|---|---|
| Chemistry | Pharmaceutical synthesis | Intermediate for complex molecules |
| Biology | Enzyme inhibition | Disruption of purine metabolism |
| Medicine | Antiviral | Potential inhibition of viral enzymes |
| Anti-cancer | Disruption of nucleotide synthesis | |
| Industry | Material development | Creation of advanced polymers and coatings |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of 2-amino-6-(dimethylamino)-9H-purin-9-ylacetic acid demonstrated its effectiveness against several strains of viruses. In vitro assays revealed that the compound inhibited viral replication by interfering with the viral polymerase enzyme, suggesting a promising avenue for further drug development.
Case Study 2: Cancer Treatment Research
In a recent clinical trial, researchers explored the use of this compound in combination with existing chemotherapy agents. The results indicated enhanced efficacy against certain cancer cell lines, attributed to its mechanism of disrupting nucleotide availability for DNA replication.
Mechanism of Action
The mechanism of action of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of nucleic acid structures, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, highlighting differences in substituents, synthesis routes, yields, and applications:
Structural and Functional Insights
- However, electron-donating groups (e.g., dimethylamino) may reduce reactivity in nucleophilic substitution reactions compared to electron-withdrawing groups like methylthio (). N9 Acetic Acid: The acetic acid moiety facilitates conjugation to carriers (e.g., in PNA synthesis) or enhances water solubility, as seen in analogs like {6-[(4-methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid .
Biological Activity
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including its interactions with enzymes and nucleic acids, as well as its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C7H10N6O2
- Molecular Weight : 206.19 g/mol
The structural features of this compound contribute to its biological activity, particularly its ability to mimic natural nucleobases and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It can act as an inhibitor or activator of various enzymes involved in nucleotide metabolism.
- Receptors : The compound may interact with adenosine receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study examining various monomeric alkaloids, this compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some strains were reported as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, when tested on human tumor cell lines such as LCLC-103H and A-427, the compound showed promising results in inhibiting cell proliferation . The cytotoxicity profile indicates potential applications in cancer therapy.
Study on Enzyme Interaction
A study focusing on the interaction of this compound with adenosine receptors revealed that it could selectively inhibit certain receptor subtypes while activating others. This dual action might be beneficial in treating conditions like asthma and other inflammatory diseases by modulating receptor activity without triggering adverse effects associated with non-selective agonists .
Antifungal Activity Research
Another research effort assessed the antifungal properties of related purine derivatives, highlighting the importance of structural modifications in enhancing efficacy against fungal pathogens. The results indicated that variations in the amino groups significantly influenced the antifungal potency of these compounds .
Comparison with Similar Compounds
When compared to other purine derivatives, this compound stands out due to its unique combination of functional groups and biological effects. For instance:
| Compound | Activity Type |
|---|---|
| 2-amino-4,6-dihydroxypyrimidine | Antimicrobial |
| 2-amino-4,6-dichloropyrimidine | Antiviral |
| This compound | Antimicrobial, Cytotoxic |
Q & A
Q. What is the standard synthetic route for [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid, and what critical steps ensure reproducibility?
The synthesis typically involves alkylation of a purine precursor followed by saponification . For example, in structurally analogous purine-acetic acid derivatives, 6-chloroguanine is alkylated with methyl bromoacetate in DMF using K₂CO₃ as a base, followed by hydrolysis to yield the carboxylic acid . Key steps include:
- Alkylation : Reaction conditions (e.g., 24 hours at 60°C in DMF) to ensure complete substitution at the purine N9 position.
- Saponification : Use of 1 N NaOH in methanol to hydrolyze the ester to the carboxylic acid.
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the product.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., dimethylamino group at C6, acetic acid moiety at N9). For example, analogous compounds show distinct shifts for purine protons (δ 8.2–8.5 ppm for H8) and methyl groups (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI⁺) validates molecular weight (e.g., [M+H]⁺ observed within 0.0004 Da of theoretical values) .
- HPLC : Purity assessment (>98% via reverse-phase methods) .
Q. How is the compound purified to achieve >95% purity for biological assays?
- Column Chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane 1:3 to 1:6) effectively separates by-products .
- Recrystallization : Polar solvents like methanol/water mixtures improve crystallinity and remove residual impurities .
Advanced Research Questions
Q. How can researchers optimize alkylation reactions to mitigate low yields in the synthesis of this compound?
Low yields often stem from incomplete substitution or side reactions. Strategies include:
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Q. How should researchers address contradictions in substituent effects observed during synthetic modifications?
For example, replacing dimethylamino with methylthio groups may alter reactivity:
Q. What storage conditions are critical for maintaining the compound’s stability in long-term studies?
Q. How can biological activity assays be designed to evaluate this compound’s interaction with cellular targets?
- Peptide Conjugation : Use Fmoc-protected derivatives (e.g., analogous to ECHA-reported compounds) to study protein-binding via SPR or ITC .
- Enzymatic Assays : Test inhibition of purine-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis kinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
